

# Application Notes: Aluminum Magnesium Silicate as a Rheological Modifier in Ceramic Slips

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Aluminum magnesium silicate*

Cat. No.: *B12393108*

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## Introduction

**Aluminum magnesium silicate** is a highly refined, water-washed smectite clay utilized extensively as a rheological modifier in aqueous systems, including ceramic slips and glazes. [1] Marketed under trade names such as VEEGUM®, this inorganic compound is prized for its ability to swell and form a colloidal structure in water, resulting in high-viscosity, thixotropic gels even at low concentrations.[1] In ceramic applications, it functions as a suspending agent, plasticizer, and binder, offering significant improvements in slip stability, workability, and the quality of the final ceramic piece.[1] Its inorganic nature ensures it is not susceptible to microbial attack and does not impact the fired whiteness of the ceramic body.[1]

## Mechanism of Action: Thixotropic Rheology

When dispersed in water, **aluminum magnesium silicate** delaminates into sub-microscopic platelets. These platelets possess a net negative charge on their faces and a slight positive

charge on their edges. This charge distribution leads to the formation of a three-dimensional "house of cards" structure within the aqueous phase.

- **At Rest:** The electrostatic attraction between the positive edges and negative faces builds a gel structure that immobilizes solid particles (clays, frits, pigments) and prevents them from settling. This state is characterized by high viscosity and a defined yield stress—the minimum force required to initiate flow.
- **Under Shear:** When energy is applied (e.g., through mixing, pumping, or brushing), the weak electrostatic bonds are easily broken. This causes the structure to collapse, resulting in a significant decrease in viscosity (shear-thinning). The slip flows easily, ensuring smooth application.
- **Post-Shear:** Upon removal of the shear force, the electrostatic attractions cause the "house of cards" structure to rapidly rebuild, and the slip regains its high viscosity. This property, known as thixotropy, prevents sagging or running of glazes on vertical surfaces.

This shear-thinning and thixotropic behavior is critical for controlling the application properties of ceramic slips and glazes.[2]

## Key Applications and Benefits in Ceramics

- **Suspension Control:** The primary function is to prevent the settling of dense raw materials in slips and glazes, ensuring a homogeneous mixture during storage and application.[1] Typical usage levels range from 0.5% to 2.0% by dry weight of the formulation.[3]
- **Improved Plasticity and Workability:** In non-plastic formulations like high alumina or porcelain bodies, additions of 1.5% to 2.0% can transform the material into a plastic and workable mass suitable for throwing or modeling.[1]
- **Glaze Hardening:** It acts as a non-migrating binder, increasing the surface hardness of unfired glazes. This minimizes damage during handling and decoration before firing.
- **Application Control:** By creating a thixotropic system, it allows for the application of a uniform coating that resists dripping and sagging, while ensuring the glaze flows smoothly from a brush or spray gun.

## Quantitative Data: Rheological Effects

The addition of **aluminum magnesium silicate** has a pronounced, dose-dependent effect on the rheological properties of a ceramic slip. While exact values depend on the specific slip formulation (particle size, solids loading, other additives), the following table provides illustrative data based on trends observed in studies of smectite clays in ceramic suspensions. The data demonstrates the increase in viscosity and yield stress with increasing concentration of the modifier.

Concentration of Aluminum Magnesium Silicate (% of dry solids)	Apparent Viscosity at 10 s <sup>-1</sup> (Pa·s)	Yield Stress (Pa)	Observations
0.0 (Control)	0.8	< 1	Slip is fluid, particles may settle over time.
0.5	2.5	5	Noticeable increase in body, reduced settling.
1.0	6.0	15	Good suspension, slight gel structure at rest.
1.5	11.5	30	Excellent suspension, pronounced thixotropy.
2.0	20.0	50	Very thick slip, may require more water for workability.

Note: Data are illustrative and synthesized from trends reported in studies on smectite clays in ceramic systems. Actual results will vary with the specific formulation. The increase in yield stress and viscosity is a direct result of the formation of a more robust internal particle network.

[4][5][6]

## Experimental Protocols

## Protocol 1: Preparation of a Ceramic Glaze Slip with Aluminum Magnesium silicate

This protocol describes the preparation of a 1000g batch of a standard ceramic glaze, incorporating **aluminum magnesium silicate** as a rheological modifier.

Materials & Equipment:

- Ceramic glaze raw materials (e.g., feldspar, silica, kaolin, whiting, frit)
- **Aluminum Magnesium Silicate** (e.g., VEEGUM® T)
- Deionized water
- High-shear mixer (propeller or dispersion blade)
- Weighing balance (0.01g accuracy)
- Sieve (80-mesh)
- Spatulas and mixing containers

Procedure:

- Pre-hydration of Rheological Modifier: a. Weigh 10g of **aluminum magnesium silicate** powder (for a 1% concentration). b. In a separate container, measure approximately 200g of warm (40-50°C) deionized water. c. While mixing the water at high speed, slowly sprinkle the **aluminum magnesium silicate** powder into the vortex to avoid clumping. d. Continue mixing for a minimum of 30 minutes, or until the dispersion is smooth, translucent, and free of lumps. Proper hydration is critical for full activation.<sup>[1]</sup> This pre-hydrated gel will be added to the main batch.
- Weighing Dry Ingredients: a. Tare a clean, dry mixing container. b. Weigh out all dry glaze components except the **aluminum magnesium silicate**, according to the formulation, and add them to the container.

- **Mixing the Glaze Slip:** a. Measure the remaining amount of deionized water for the formulation (e.g., if the total water is 500g, use the remaining 300g). b. Add approximately 80% of this remaining water to the dry ingredients. c. Mix with a propeller mixer at low speed until the powders are wetted, then increase speed and mix for 10-15 minutes. d. Add the pre-hydrated **aluminum magnesium silicate** gel (from Step 1) to the main batch. e. Continue mixing for another 15 minutes, using the remaining water to rinse the pre-hydration container and adjust the slip's specific gravity if necessary.
- **Sieving and Storage:** a. Pass the entire batch of glaze slip through an 80-mesh sieve to remove any agglomerates and ensure homogeneity. A stiff brush can be used to aid this process. b. Allow the slip to age for at least 24 hours before conducting rheological measurements to ensure full hydration and stabilization.

## Protocol 2: Rheological Characterization of the Ceramic Slip

This protocol outlines the procedure for measuring the key rheological properties of the prepared ceramic slip using a rotational rheometer.

### Equipment:

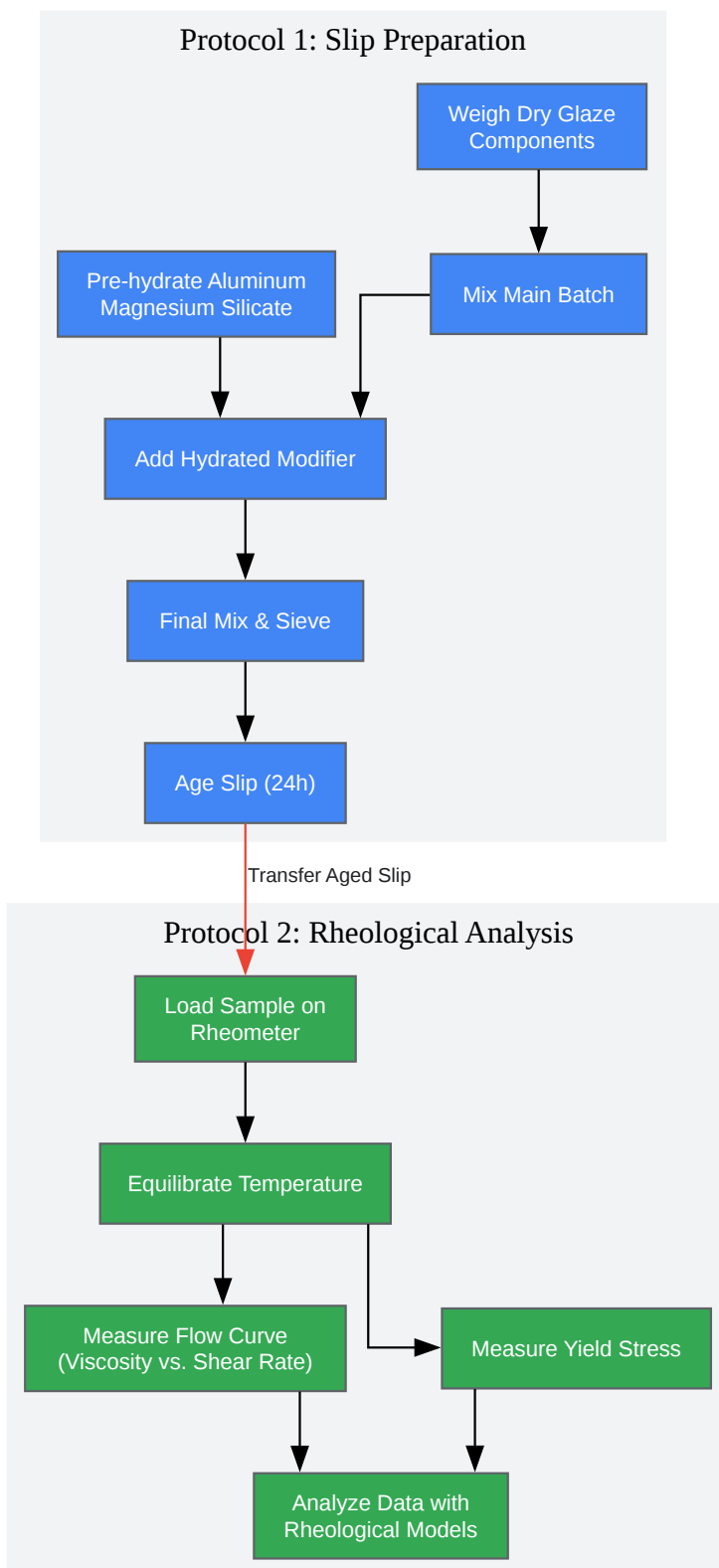
- Rotational rheometer with a suitable geometry (e.g., concentric cylinder or parallel plate). A sandblasted or serrated geometry is recommended to prevent wall slip effects.
- Temperature control unit.
- Data acquisition and analysis software.

### Procedure:

- **Sample Loading and Equilibration:** a. Ensure the rheometer geometry and sample stage are clean and dry. b. Vigorously stir the aged ceramic slip to ensure homogeneity before taking a sample. c. Load the sample onto the rheometer, ensuring the geometry is correctly filled without trapping air bubbles. d. Set the temperature to the desired measurement value (e.g., 25°C) and allow the sample to equilibrate for 5 minutes.

- Flow Curve Measurement (Viscosity vs. Shear Rate): a. Set up a shear rate sweep from a low rate to a high rate (e.g.,  $0.1 \text{ s}^{-1}$  to  $200 \text{ s}^{-1}$ ) and then back down to the low rate. This will reveal shear-thinning behavior and measure the degree of thixotropy (the area between the upward and downward curves). b. Record the apparent viscosity (Pa·s) and shear stress (Pa) as a function of the shear rate ( $\text{s}^{-1}$ ).
- Yield Stress Measurement: a. Perform a controlled stress ramp, increasing the applied stress logarithmically from a very low value (e.g., 0.1 Pa) until significant flow is detected (a sharp increase in shear rate). b. The yield stress is the stress at which this transition occurs. Alternatively, the yield stress can be determined by fitting the flow curve data to a rheological model such as Herschel-Bulkley.
- Data Analysis: a. Plot the apparent viscosity versus the shear rate to visualize the shear-thinning behavior. b. Plot the shear stress versus the shear rate (the flow curve). c. Analyze the flow curve using appropriate rheological models (e.g., Herschel-Bulkley:  $\tau = \tau_0 + K\dot{\gamma}^n$ ) to quantify the yield stress ( $\tau_0$ ), consistency index (K), and flow behavior index (n).

## Visualizations



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Caption: Experimental workflow for preparing and analyzing a ceramic slip.

Caption: Mechanism of thixotropy in slips modified with **aluminum magnesium silicate**.

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